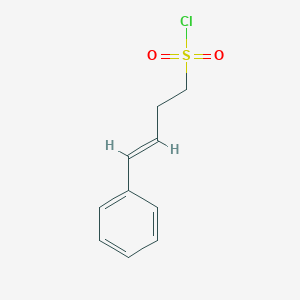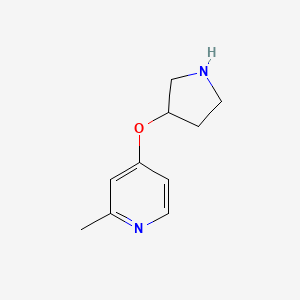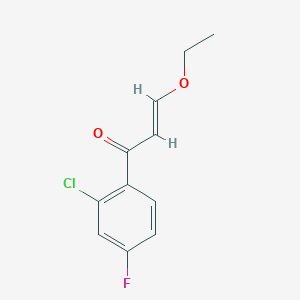
1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one is an organic compound characterized by the presence of chloro and fluoro substituents on a phenyl ring, along with an ethoxyprop-2-en-1-one moiety
Méthodes De Préparation
The synthesis of 1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluoroacetophenone.
Reaction Conditions: The key reaction involves the condensation of 2-chloro-4-fluoroacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Industrial Production: Industrial methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings
Analyse Des Réactions Chimiques
1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various derivatives
Applications De Recherche Scientifique
1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity. The compound may inhibit specific pathways, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one can be compared with similar compounds such as:
1-(2-Chloro-4-fluorophenyl)ethanone: This compound lacks the ethoxyprop-2-en-1-one moiety, making it less versatile in certain applications.
This compound derivatives: Various derivatives with different substituents can exhibit unique properties and applications
Propriétés
Formule moléculaire |
C11H10ClFO2 |
|---|---|
Poids moléculaire |
228.65 g/mol |
Nom IUPAC |
(E)-1-(2-chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C11H10ClFO2/c1-2-15-6-5-11(14)9-4-3-8(13)7-10(9)12/h3-7H,2H2,1H3/b6-5+ |
Clé InChI |
OELGFAUFQHKVHK-AATRIKPKSA-N |
SMILES isomérique |
CCO/C=C/C(=O)C1=C(C=C(C=C1)F)Cl |
SMILES canonique |
CCOC=CC(=O)C1=C(C=C(C=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride](/img/structure/B13525519.png)
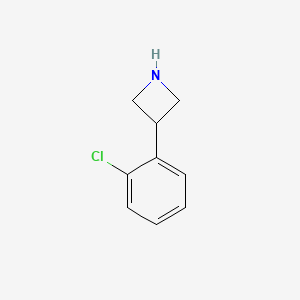


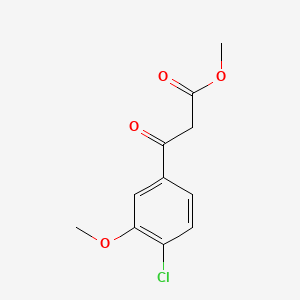
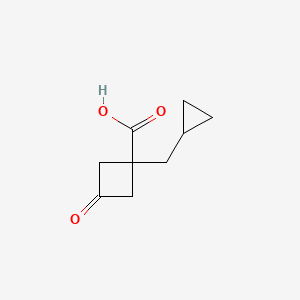
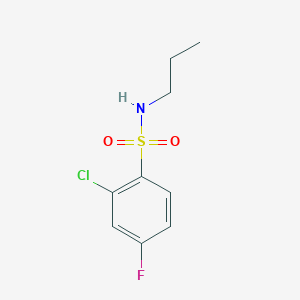
![1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride](/img/structure/B13525567.png)
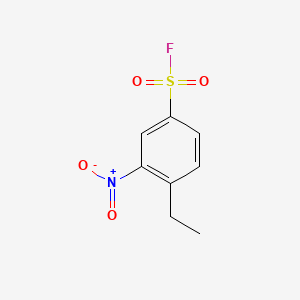
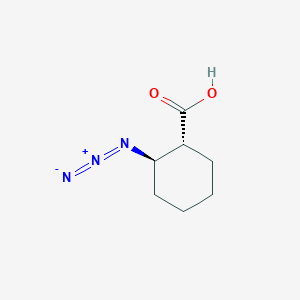
![4-[(1R)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13525593.png)
